molecular formula C10H10ClFO2 B14058528 1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one

1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one

Cat. No.: B14058528
M. Wt: 216.63 g/mol
InChI Key: UOBHRSFKWSRWDA-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of acetophenone, featuring a chloro and fluoromethoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2-chloro-4-(fluoromethoxy)benzaldehyde with a suitable acetone derivative under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition or substitution reactions. The presence of the chloro and fluoromethoxy groups can influence the reactivity and selectivity of the compound in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-2-fluorophenyl)propan-2-one
  • 1-(4-Methoxyphenyl)propan-2-one
  • 1-(4-Fluorophenyl)propan-2-one

Uniqueness

1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one is unique due to the presence of both chloro and fluoromethoxy substituents on the phenyl ring. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

1-[2-chloro-4-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H10ClFO2/c1-7(13)4-8-2-3-9(14-6-12)5-10(8)11/h2-3,5H,4,6H2,1H3

InChI Key

UOBHRSFKWSRWDA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)OCF)Cl

Origin of Product

United States

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